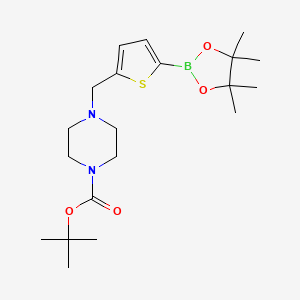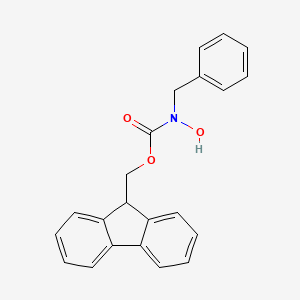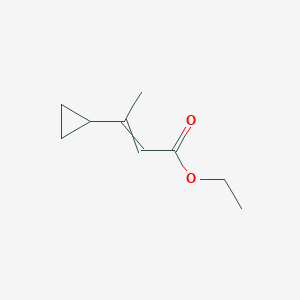
5-Fluoro-7-methoxy-1H-indole
Overview
Description
Synthesis Analysis
Indole derivatives, such as 5-Fluoro-7-methoxy-1H-indole, have been synthesized using various methods . One such method involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis
The InChI code for 5-Fluoro-7-methoxy-1H-indole is 1S/C9H8FNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3 . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis
Indole derivatives, including 5-Fluoro-7-methoxy-1H-indole, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Physical And Chemical Properties Analysis
5-Fluoro-7-methoxy-1H-indole is a light yellow liquid . It has a molecular weight of 165.17 .Scientific Research Applications
Antiviral Applications
5-Fluoro-7-methoxy-1H-indole derivatives have been investigated for their antiviral properties. Studies have shown that certain derivatives exhibit inhibitory activity against a range of RNA and DNA viruses, including influenza A and Coxsackie B4 virus . These compounds could potentially be developed into antiviral medications or serve as a basis for further research into virus-host interactions and viral replication mechanisms.
Anti-inflammatory and Analgesic Activities
Indole derivatives, including those with the 5-fluoro-7-methoxy-1H-indole structure, have demonstrated anti-inflammatory and analgesic activities. They have been compared with established medications such as indomethacin and celecoxib, showing promising results in reducing inflammation and pain with a lower ulcerogenic index . This suggests potential for developing new classes of anti-inflammatory drugs with fewer side effects.
Anticancer Research
The indole nucleus is a common feature in many synthetic drug molecules, and its derivatives are being explored for anticancer properties. The ability of 5-fluoro-7-methoxy-1H-indole to bind with high affinity to multiple receptors makes it a valuable scaffold for developing new therapeutic agents that could target various cancer pathways .
Agricultural Research
In the agricultural sector, indole derivatives play a role as plant growth regulators. Indole-3-acetic acid, for example, is a plant hormone that influences cell division and growth. Derivatives of 5-fluoro-7-methoxy-1H-indole could be studied for their potential to act as growth promoters or inhibitors, contributing to crop yield optimization and plant disease management .
Biotechnological Production
The biotechnological production of indole derivatives is an area of interest due to their wide range of applications. Advances in microbial cell factories could enable the efficient production of 5-fluoro-7-methoxy-1H-indole derivatives from renewable resources, which can be used in pharmaceuticals, natural colorants, or flavor and fragrance industries .
Environmental Studies
Indole derivatives are also relevant in environmental studies, particularly in the context of microbial interactions and quorum sensing. Understanding the signaling roles of these compounds can lead to insights into microbial ecology and the development of strategies to control harmful bacterial populations .
Future Directions
Indole derivatives, including 5-Fluoro-7-methoxy-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and play a main role in cell biology . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-fluoro-7-methoxy-1h-indole, bind with high affinity to multiple receptors . This suggests that 5-Fluoro-7-methoxy-1H-indole may interact with a variety of cellular targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact nature of these interactions and the resulting changes at the molecular level are subject to ongoing research.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would likely depend on the specific biological activity being exerted by the compound.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
5-fluoro-7-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYIWZSWASICJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855676 | |
| Record name | 5-Fluoro-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-7-methoxy-1H-indole | |
CAS RN |
1227561-74-1 | |
| Record name | 5-Fluoro-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



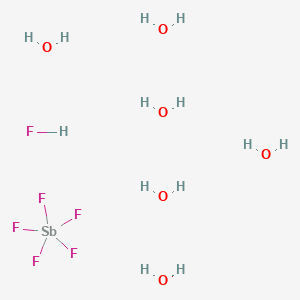
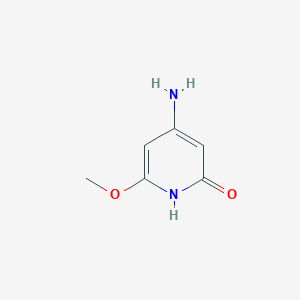
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1443692.png)
![1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester](/img/structure/B1443694.png)
![tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1443696.png)
![(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1443697.png)

